![molecular formula C12H15NO3S3 B2548904 N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)thiophene-2-sulfonamide CAS No. 1798044-30-0](/img/structure/B2548904.png)
N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)thiophene-2-sulfonamide
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Overview
Description
Thiophene-based analogs are a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Thiophene and its derivatives are essential heterocyclic compounds and show a variety of properties and applications .
Synthesis Analysis
The synthesis of thiophene derivatives often involves heterocyclization of various substrates . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives .Molecular Structure Analysis
Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as heteroatom with the formula C4H4S .Chemical Reactions Analysis
Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . They have a prominent role in the advancement of organic semiconductors, organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) .Physical And Chemical Properties Analysis
Thiophene has the molecular mass of 84.14 g/mol, density is 1.051 g/ml and Melting Point is -38 °C . It is soluble in most organic solvents like alcohol and ether but insoluble in water .Scientific Research Applications
- Borate Stability : Organoboron compounds, including aryl borates, play a crucial role in organic synthesis. Due to their high stability, low toxicity, and reactivity, they serve as intermediates in drug synthesis .
- Biologically Active Compounds : Thiophene-based analogs, including derivatives like our compound, are of interest to medicinal chemists. They exhibit diverse biological effects and are potential candidates for drug development .
- Antimicrobial Properties : While specific studies on our compound are limited, thiophene derivatives have shown inhibitory effects against bacteria and other microorganisms .
- Responsive Drug Carriers : Boronic ester bonds, prevalent in borate-based drug carriers, respond to changes in pH, glucose levels, and ATP within the body. These carriers can load anticancer drugs, insulin, and genes .
- Two-Color Patterning : Although not directly related to our compound, tunable two-color patterning of polymers (such as MEHPPV) from a single precursor has been explored in materials science .
- Characterization Techniques : Our compound’s structure has been characterized using techniques like NMR (1H and 13C), IR, MS, and single crystal X-ray diffraction .
- DFT Studies : Density functional theory (DFT) calculations provide insights into molecular electrostatic potential and frontier molecular orbitals, aiding in understanding physical and chemical properties .
- Drug Delivery : Borate linkages, including boronic ester bonds, are used in constructing drug carriers. These carriers can deliver drugs in response to specific environmental cues, enhancing controlled drug release .
Organic Synthesis and Drug Intermediates
Medicinal Chemistry and Biological Effects
Materials Science and Polymer Chemistry
Analytical Chemistry and Spectroscopy
Pharmaceutical Applications
Mechanism of Action
The exact mechanism of action would depend on the specific structure of the compound and its interactions with biological targets. Typically, these compounds interact with their targets, leading to changes in cellular processes and biochemical pathways . The pharmacokinetics, or how the compound is absorbed, distributed, metabolized, and excreted in the body, would also depend on its specific chemical structure .
The result of the compound’s action would be changes at the molecular and cellular level, potentially leading to therapeutic effects . The action environment, or how environmental factors influence the compound’s action, efficacy, and stability, is also an important consideration in drug development .
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[2-methoxy-2-(5-methylthiophen-2-yl)ethyl]thiophene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3S3/c1-9-5-6-11(18-9)10(16-2)8-13-19(14,15)12-4-3-7-17-12/h3-7,10,13H,8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZJMWSSAVJIYIP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C(CNS(=O)(=O)C2=CC=CS2)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO3S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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